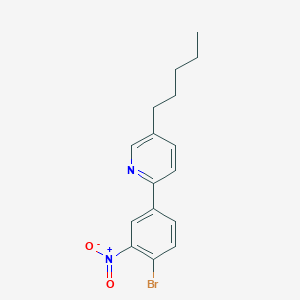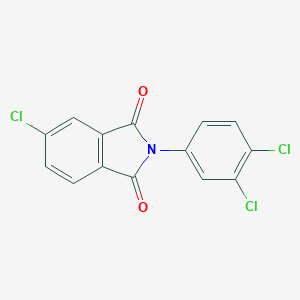![molecular formula C22H17IN2O2 B414099 3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B414099.png)
3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of an iodine atom, a benzooxazole ring, and a benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the iodination of a suitable benzamide precursor, followed by the introduction of the benzooxazole ring through a cyclization reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The iodine atom in the compound can be substituted with other halogens or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide (NaI) or potassium fluoride (KF) under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various halogenated or functionalized derivatives.
Aplicaciones Científicas De Investigación
3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Iodo-3-methylbenzoic acid
- 4-Iodo-3-methylisoxazol-5-yl)methanol
- 3-Iodo-N-methylaniline
Uniqueness
Compared to similar compounds, 3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide stands out due to its unique combination of functional groups and structural features
Propiedades
Fórmula molecular |
C22H17IN2O2 |
|---|---|
Peso molecular |
468.3g/mol |
Nombre IUPAC |
3-iodo-N-[2-methyl-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C22H17IN2O2/c1-13-9-10-20-19(11-13)25-22(27-20)17-7-4-8-18(14(17)2)24-21(26)15-5-3-6-16(23)12-15/h3-12H,1-2H3,(H,24,26) |
Clave InChI |
WVYPPCCKXIBQEW-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC(=CC=C4)I)C |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=N2)C3=C(C(=CC=C3)NC(=O)C4=CC(=CC=C4)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,5-dioxido-3-phenyltetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene)acetamide](/img/structure/B414016.png)
![4-Bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B414017.png)

![4-{[(4-Methylphenyl)sulfonyl]oxyimino}-4,5,6,7-tetrahydro-2,1,3-benzoxadiazole](/img/structure/B414022.png)



![dimethyl 9-hydroxy-2,4-diphenyl-3-azabicyclo[3.3.1]non-9-ylphosphonate](/img/structure/B414031.png)

![N''-(4-{[bis(cyclohexylamino)methylene]amino}-1,2,5-oxadiazol-3-yl)-N,N'-dicyclohexylguanidine](/img/structure/B414034.png)
![3,5-Dimethyl-7-oxo-6-oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B414035.png)
![3-Methyl-4-[(4-methylphenyl)diazenyl]-5-(2-phenylvinyl)isoxazole](/img/structure/B414037.png)
![2-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-4,6-BIS(MORPHOLIN-4-YL)-1,3,5-TRIAZINE](/img/structure/B414038.png)
![4-[(4-Methoxyphenyl)diazenyl]-3,5-dimethylisoxazole](/img/structure/B414039.png)
